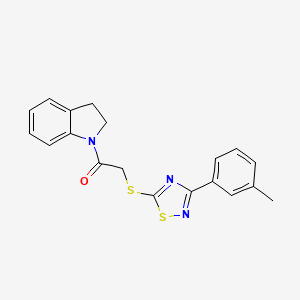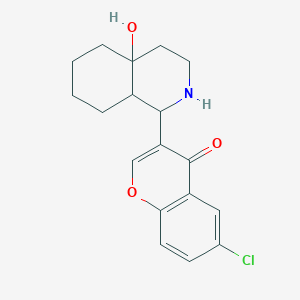![molecular formula C15H12O4S B2644855 (E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate CAS No. 381179-86-8](/img/structure/B2644855.png)
(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, a thiophene group, which is a type of aromatic compound containing sulfur, and an acrylate group, which is a type of carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing acrylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Docking
- Synthesis and Characterization : A study detailed the synthesis, characterization, and computational analysis of a related compound, focusing on its potential antioxidant activity and molecular docking against human peroxiredoxin. The research provided insights into the molecular structure and bonding interactions, highlighting its potential for further biological and chemical applications (Ahamed et al., 2020).
Polymer Technology and Photoinitiators
- Photopolymerization Initiators : Research into photoinitiators for free radical polymerization identified acrylate-functionalized compounds as effective for initiating photopolymerization under visible light. This has implications for developing advanced materials for food packaging and biomedical applications, indicating the versatility of acrylate compounds in polymer chemistry (Wu et al., 2016).
Catalysis and Polymerization
- Catalytic Activity : The catalytic efficiency of related compounds in olefin oxidation processes was studied, demonstrating their utility in synthesizing complex molecules and materials through catalytic reactions. This research showcases the potential of these compounds in enhancing the efficiency of chemical transformations (Ghorbanloo et al., 2017).
Organic Electronics and Solar Cells
- Organic Sensitizers for Solar Cells : The development of organic sensitizers for solar cell applications incorporated similar molecular structures, focusing on optimizing energy conversion efficiency. This research underscores the importance of such compounds in renewable energy technologies, offering pathways to more efficient and cost-effective solar energy solutions (Kim et al., 2006).
Flame Retardant Materials
- Flame Retardancy in Polymers : Studies on acrylated compounds blended with epoxy resins explored their potential as flame retardant materials. The findings indicate improved thermal stability and flame retardancy, highlighting the role of such compounds in developing safer and more resilient materials (Wang & Shi, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-ylmethyl (E)-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S/c16-15(6-4-12-2-1-7-20-12)17-9-11-3-5-13-14(8-11)19-10-18-13/h1-8H,9-10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNWJQWJPLZJQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)
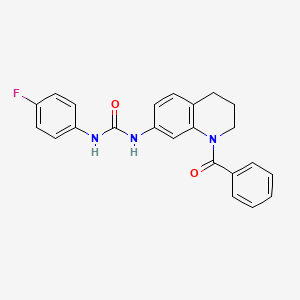
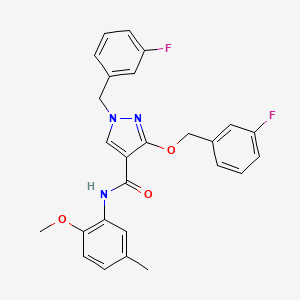
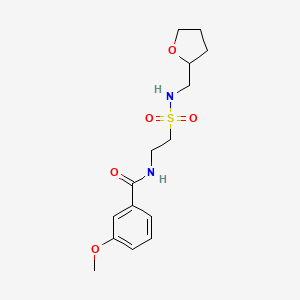
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

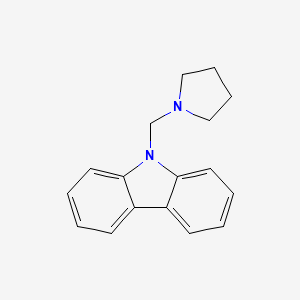
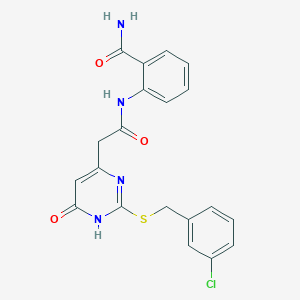
![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644793.png)
